PROP-2-EN-1-YL 2-[(8-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE
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Overview
Description
PROP-2-EN-1-YL 2-[(8-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE is a complex organic compound that belongs to the class of chromenyl derivatives. This compound is characterized by the presence of a chromenyl moiety, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROP-2-EN-1-YL 2-[(8-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE typically involves the reaction of 4-hydroxycoumarin with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at room temperature until completion, as monitored by thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
PROP-2-EN-1-YL 2-[(8-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the compound.
Substitution: Nucleophilic substitution reactions can occur at the propargyl group, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted chromenyl derivatives.
Scientific Research Applications
PROP-2-EN-1-YL 2-[(8-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antiviral and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of PROP-2-EN-1-YL 2-[(8-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE involves its interaction with specific molecular targets and pathways. The chromenyl moiety is known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(prop-2-en-1-yl)phenol: Similar in structure but lacks the chromenyl moiety.
Prop-1-en-2-yl acetate: Another propargyl derivative but with different functional groups.
Uniqueness
PROP-2-EN-1-YL 2-[(8-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE is unique due to its chromenyl structure, which imparts significant biological activity and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
prop-2-enyl 2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5/c1-3-11-24-20(23)13-25-18-10-9-16-17(15-7-5-4-6-8-15)12-19(22)26-21(16)14(18)2/h3-10,12H,1,11,13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJHMYKHSRPMEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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